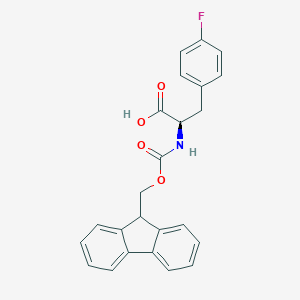

Fmoc-D-Phe(4-F)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-64-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, is a fluorinated, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of this compound, with a focus on its application in the synthesis of ghrelin receptor agonists.

Core Chemical Properties

The introduction of a fluorine atom, the most electronegative element, into the phenylalanine side chain can significantly influence the electronic properties of the aromatic ring. This modification can lead to altered pKa values, improved metabolic stability, and enhanced binding affinities of the resulting peptides due to favorable interactions of the fluorine atom with biological targets.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀FNO₄ | |

| Molecular Weight | 405.42 g/mol | |

| CAS Number | 177966-64-2 | |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not consistently reported; often provided for similar compounds. | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Purity (HPLC) | ≥98.0% | [2] |

| Purity (TLC) | ≥98% | [2] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Reference Spectroscopic Data for Fmoc-L-Phe-OH:

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr, cm⁻¹) | Mass Spectrum (EI, 75 eV) m/z |

| 12.78 (s, 1H), 7.89 (d, 2H), 7.76 (d, 2H), 7.65 (t, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 7.28-7.21 (m, 5H), 4.22-4.13 (m, 3H), 3.09 (dd, 1H), 2.88 (dd, 1H)[3] | 173.5, 156.2, 143.9, 140.7, 138.2, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1, 65.7, 56.5, 46.7, 37.2 | Characteristic peaks for C=O (carboxyl and carbamate), N-H, C-H (aromatic and aliphatic), and C-O stretching. | 387 (M⁺), 179, 165, 91 (base peak)[4] |

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general workflow and a specific protocol for the incorporation of a fluorinated phenylalanine derivative into a peptide chain.

General Workflow for Fmoc-SPPS

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of a Fluorinated Phenylalanine Derivative

The following protocol is adapted from a published procedure for the synthesis of a dipeptide containing a fluorinated phenylalanine and can be applied for the incorporation of this compound.[5]

Materials:

-

2-chlorotrityl chloride (2-ClTrt) resin

-

This compound

-

N,N-diisopropylethylamine (DIPEA)

-

Methanol (B129727) (MeOH)

-

20% Piperidine in dimethylformamide (DMF)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

5% Acetic anhydride (B1165640) (Ac₂O) in DMF

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell 2.5 g of 2-ClTrt resin in DMF in a reaction vessel for 30 minutes.

-

Drain the DMF.

-

Dissolve 1.5 equivalents of this compound and 5 equivalents of DIPEA (relative to resin loading capacity) in DMF.

-

Add the amino acid solution to the resin and agitate for 1 hour. Repeat the loading step.

-

Cap any unreacted sites on the resin by washing with methanol for 5 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF to remove piperidine and the deprotected Fmoc group.

-

-

Coupling of the Next Amino Acid:

-

In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 2.9 equivalents of HBTU and 10 equivalents of DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate for 1 hour. Repeat the coupling step to ensure complete reaction.

-

Wash the resin thoroughly with DMF.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of 5% Ac₂O and DIPEA in DMF for 5 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Context: Ghrelin Receptor Signaling

Peptides incorporating this compound have been instrumental in the development of potent and selective agonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[6] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.

Ghrelin Receptor Signaling Pathway

Upon binding of an agonist, such as a peptide containing 4-fluoro-D-phenylalanine, the ghrelin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G-protein.

Caption: Canonical ghrelin receptor signaling pathway via Gαq/11 activation.

Pathway Description:

-

Agonist Binding: A ghrelin receptor agonist binds to the extracellular domain of the GHS-R1a.[7]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 subunit by promoting the exchange of GDP for GTP.[8]

-

Phospholipase C Activation: The activated Gαq/11 subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

-

Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of downstream target proteins, ultimately resulting in various physiological responses, including the secretion of growth hormone from the pituitary gland and the modulation of neuronal activity in the hypothalamus to regulate appetite.

The ghrelin receptor can also couple to other G-protein subtypes, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, leading to a complex and diverse range of cellular responses depending on the specific cellular context.[8]

Conclusion

This compound is a valuable synthetic building block for the creation of novel peptides with tailored properties. Its incorporation into peptide sequences, particularly in the context of ghrelin receptor agonists, has demonstrated the potential to enhance biological activity and stability. The detailed understanding of its chemical properties, coupled with established protocols for its use in solid-phase peptide synthesis and a clear picture of the relevant biological signaling pathways, provides a solid foundation for researchers and drug development professionals to utilize this compound in the design of next-generation peptide therapeutics. Further exploration of the specific impact of the 4-fluoro substitution on peptide conformation and receptor interaction will continue to drive innovation in this field.

References

- 1. Fmoc-Phe(4-F)-OH Novabiochem® | 169243-86-1 [sigmaaldrich.com]

- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]

- 3. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]

- 8. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH (CAS: 177966-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Phe(4-F)-OH, with the CAS number 177966-64-2, is a fluorinated derivative of the amino acid D-phenylalanine, protected at the N-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This building block is of significant interest in the field of peptide chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can substantially modify the physicochemical properties of the resulting peptides, including their metabolic stability, binding affinity, and conformational preferences. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utilization in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and data are presented to assist researchers in the effective application of this valuable compound.

Physicochemical and Quantitative Data

This compound is a white to off-white crystalline powder. The introduction of the fluorine atom, a small yet highly electronegative element, can modulate properties such as acidity, basicity, hydrophobicity, and bioavailability of the resulting peptide.[1] The Fmoc protecting group allows for a milder, base-labile deprotection strategy in SPPS, which is advantageous for the synthesis of complex and sensitive peptides.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177966-64-2 | [3] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [3] |

| Molecular Weight | 405.42 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | [3] |

| Melting Point | Not available | |

| Optical Rotation | Not available | |

| Storage Temperature | 2-8°C | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Reference |

| Dimethylformamide (DMF) | Soluble | Common solvent for SPPS. Fmoc-amino acids generally exhibit good solubility. | [4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another common polar aprotic solvent for SPPS, can improve coupling yields. | [4] |

| Dichloromethane (DCM) | Soluble | Often used for resin swelling and in some coupling protocols. | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (246.66 mM) | May require sonication for complete dissolution. | [5] |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced properties. The incorporation of 4-fluoro-D-phenylalanine can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation, which can improve the in vivo half-life of peptide-based drugs.[1]

-

Modulated Receptor Binding: The electronic properties of fluorine can alter the binding affinity and selectivity of a peptide for its target receptor.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be crucial for biological activity.[1]

These properties make this compound a valuable tool in the development of therapeutic peptides, including enzyme inhibitors and receptor agonists/antagonists. For instance, fluorinated amino acids have been incorporated into ghrelin receptor ligands, which are involved in regulating appetite and growth hormone secretion.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using standard Fmoc/tBu chemistry. This can be adapted for automated synthesizers.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol assumes a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-protected peptide-resin (swollen)

-

This compound

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a mixture of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Fmoc Deprotection:

-

To the swollen peptide-resin, add the 20% piperidine in DMF solution (e.g., 2 mL).

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (e.g., 4 equivalents, ~162 mg) and HBTU (e.g., 3.9 equivalents) or DIC/HOBt (e.g., 4 equivalents each) in DMF (e.g., 1.5 mL).

-

Add DIPEA or collidine (e.g., 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (B49086) test to check for the presence of free primary amines.

-

-

Washing:

-

After the coupling is complete (negative ninhydrin test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the final peptide-resin with DMF and then DCM, and dry it under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 2-3 mL for 0.1 mmol scale).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

HPLC Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is commonly used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

Signaling Pathway Involvement

Peptides incorporating this compound can be designed to interact with various signaling pathways. A relevant example is the ghrelin receptor (GHSR-1a) pathway, which plays a crucial role in appetite regulation and energy homeostasis. Fluorinated analogs of ghrelin have been synthesized to study their binding and signaling properties.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated peptides. The strategic incorporation of 4-fluoro-D-phenylalanine can impart beneficial properties to peptides, making them more suitable as therapeutic agents. This guide provides the fundamental data and protocols necessary for the effective utilization of this compound in research and drug development. Careful consideration of the experimental conditions, particularly during coupling and cleavage, is essential to achieve high purity and yield of the target peptide.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-D-Phe(4-F)-OH

This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, is a crucial building block in modern peptide synthesis and drug discovery. Its unique structure, featuring a fluorine atom on the phenyl ring of D-phenylalanine and the base-labile Fmoc protecting group, offers distinct advantages for the synthesis of novel peptides with modified biological activity and enhanced stability. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use in solid-phase peptide synthesis (SPPS).

Core Molecular and Physical Properties

This compound is a white to off-white crystalline powder.[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of the resulting peptides.[2] The Fmoc group is essential for the stepwise assembly of amino acids in SPPS, as it can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 405.42 g/mol | [4] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [4] |

| CAS Number | 177966-64-2 | [4] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

Application in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The incorporation of 4-fluoro-D-phenylalanine can influence the binding affinities of peptides to specific receptors or enzymes and enhance their resistance to proteolytic degradation, making it a valuable tool in the development of therapeutic peptides.

Fmoc SPPS Workflow Diagram

The following diagram illustrates the cyclical workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain during solid-phase synthesis.

Experimental Protocol: Incorporation of this compound via Manual SPPS

This section provides a detailed, representative protocol for the manual incorporation of this compound onto a solid support resin (e.g., Rink Amide resin) that already has a peptide chain with a free N-terminal amine.

Materials and Reagents

-

Peptide-resin with a free amine group

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: High-purity, amine-free DMF

-

SPPS reaction vessel (e.g., fritted glass funnel or commercial reaction vessel)

-

Shaker or vortexer

Step-by-Step Procedure

This protocol assumes a synthesis scale of 0.1 mmol. Reagent amounts should be scaled accordingly.

Step 1: Resin Preparation and Washing

-

Place the peptide-resin (0.1 mmol) in the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous cycle. Ensure the resin is fully suspended during each wash.

Step 2: Fmoc Group Deprotection

-

Add 5 mL of 20% piperidine in DMF to the washed resin.[5]

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5]

-

Drain the deprotection solution.

Step 3: Washing after Deprotection

-

Wash the resin extensively with DMF (5-7 x 5 mL) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Optional: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.

Step 4: Amino Acid Activation and Coupling

-

In a separate vial, dissolve this compound (4-fold excess, 0.4 mmol, 162.2 mg) and HCTU (3.9-fold excess, 0.39 mmol, 161.6 mg) in ~3 mL of DMF.

-

Add DIPEA (8-fold excess, 0.8 mmol, 140 µL) to the amino acid solution.

-

Agitate the activation mixture for 2-5 minutes. This is the "pre-activation" step.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[4]

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed.[4]

Step 5: Washing after Coupling

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 x 5 mL) to remove excess reagents and byproducts.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates that no free primary amines remain.

The resin is now ready for the next deprotection and coupling cycle. Once all amino acids are added, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).[5]

References

An In-depth Technical Guide on the Solubility of Fmoc-D-Phe(4-F)-OH in DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS). Understanding the solubility of this phenylalanine derivative is essential for optimizing reaction conditions, ensuring efficient peptide coupling, and ultimately achieving high purity and yield of the final peptide product.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 405.42 g/mol .[1][2] Its chemical formula is C24H20FNO4.[1] This compound is a key building block in peptide synthesis, particularly for the introduction of 4-fluorophenylalanine residues into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances its stability and solubility in organic solvents, making it well-suited for SPPS.[3]

Quantitative Solubility Data

The solubility of this compound in DMF has been determined quantitatively. The following table summarizes the available data.

| Compound Name | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| This compound | DMF | 100 | 246.66 | Ultrasonic assistance may be needed |

Data sourced from MedChemExpress.[1]

The high solubility in DMF underscores its suitability as a solvent for this amino acid derivative in peptide synthesis workflows.

Experimental Protocols

While a specific, detailed experimental protocol for the solubility determination of this compound is not extensively published, a generalized protocol based on standard laboratory methods is provided below. This protocol is fundamental for researchers who may need to verify solubility or assess it in different solvent systems.

Generalized Protocol for Determining Solubility of Fmoc-Amino Acids in DMF

-

Materials and Equipment:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker

-

Calibrated micropipettes

-

HPLC-grade vials

-

-

Procedure:

-

Prepare a series of vials with a fixed, accurately weighed amount of this compound (e.g., 10 mg).

-

To each vial, add an incremental volume of DMF, starting from a volume known to be insufficient for complete dissolution.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes.

-

Place the vials in an ultrasonic bath for 5-10 minutes to aid in the dissolution of the solid.

-

Transfer the vials to a thermostatically controlled shaker set at a standard temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24 hours).

-

After equilibration, visually inspect each vial for any remaining undissolved solid.

-

The vial with the smallest volume of DMF in which the solute is completely dissolved represents the saturation point.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the solvent.

-

Visualization of Experimental Workflow

The primary application of this compound is in solid-phase peptide synthesis. The following diagram illustrates the key steps of an SPPS coupling cycle involving an Fmoc-protected amino acid.

References

An In-depth Technical Guide to the Synthesis of Fmoc-4-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-4-fluoro-D-phenylalanine (Fmoc-4-fluoro-D-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides.[1] This document outlines a plausible and efficient synthetic pathway, detailing the necessary experimental protocols and providing key quantitative data for researchers in the field.

Overview of the Synthetic Strategy

The synthesis of Fmoc-4-fluoro-D-phenylalanine is a two-stage process. The first stage involves the enantioselective synthesis of the core amino acid, 4-fluoro-D-phenylalanine. The second stage is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Fmoc-D-Phe(4-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-(9-Fluorenylmethoxycarbonyl)-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH). This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton correlations. This guide is intended to assist researchers in the identification, characterization, and utilization of this important Fmoc-protected amino acid in peptide synthesis and drug development.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom at the para-position of the phenylalanine side chain can significantly influence the peptide's conformation, metabolic stability, and binding affinity. Accurate characterization of this compound is paramount, and ¹H NMR spectroscopy is a primary analytical technique for confirming its structure and purity. This guide provides an in-depth look at the expected ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on the analysis of similar compounds, such as Fmoc-Phe-OH, and considering the electron-withdrawing effect of the fluorine atom. The data is presented for a spectrum hypothetically recorded in a common NMR solvent like DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Fmoc) | 7.89 | d | ~7.5 | 2H |

| Aromatic (Fmoc) | 7.72 | t | ~7.4 | 2H |

| Aromatic (Fmoc) | 7.42 | t | ~7.4 | 2H |

| Aromatic (Fmoc) | 7.33 | t | ~7.4 | 2H |

| Phenylalanine (aromatic) | 7.25 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H |

| Phenylalanine (aromatic) | 7.10 | t | ~8.8 | 2H |

| NH | ~7.8 (broad) | d | ~8.2 | 1H |

| α-CH | 4.30 - 4.20 | m | - | 1H |

| Fmoc-CH₂ | 4.30 - 4.20 | m | - | 2H |

| Fmoc-CH | 4.30 - 4.20 | m | - | 1H |

| β-CH₂a | 3.10 | dd | J(gem) ≈ 13.9, J(vic) ≈ 4.5 | 1H |

| β-CH₂b | 2.95 | dd | J(gem) ≈ 13.9, J(vic) ≈ 10.5 | 1H |

| COOH | ~12.8 (very broad) | s | - | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

3.2. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Dissolution: Gently vortex the vial to fully dissolve the sample. If necessary, sonication can be used to aid dissolution.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).

3.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the following typical ¹H NMR acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

-

-

Data Acquisition: Start the acquisition.

3.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integration: Integrate all the peaks to determine the relative number of protons for each signal.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Molecular Structure and Proton Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical relationships between the proton groups, which are fundamental to interpreting the ¹H NMR spectrum.

Mass Spectrometry Analysis of Fmoc-D-Phe(4-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for N-α-Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH). The information herein is intended to support researchers and professionals in the fields of peptide synthesis, drug development, and analytical chemistry in the characterization of this compound. This guide details the key physicochemical properties, expected mass spectrometry data, a detailed experimental protocol for data acquisition, and a logical workflow for analysis.

Compound Information

This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorine substitution on the phenyl ring can introduce unique conformational constraints and metabolic stability to the resulting peptides. Accurate mass determination and fragmentation analysis are essential for its quality control and incorporation into peptide sequences.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2][3] |

| Molecular Weight | 405.42 g/mol | [1][2][3] |

| CAS Number | 177966-64-2 | [1] |

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using electrospray ionization (ESI) due to its ability to generate intact molecular ions of polar molecules with minimal fragmentation in the source. Both positive and negative ion modes can be employed for analysis.

Expected Molecular Ions

The following table summarizes the expected mass-to-charge ratios (m/z) for the primary molecular ions of this compound in high-resolution mass spectrometry.

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| [M+H]⁺ | C₂₄H₂₁FNO₄⁺ | 406.1449 | Positive |

| [M+Na]⁺ | C₂₄H₂₀FNNaO₄⁺ | 428.1268 | Positive |

| [M+K]⁺ | C₂₄H₂₀FKNO₄⁺ | 444.0997 | Positive |

| [M-H]⁻ | C₂₄H₁₉FNO₄⁻ | 404.1299 | Negative |

| [M+Cl]⁻ | C₂₄H₂₀FClNO₄⁻ | 440.1069 | Negative |

Note: The formation of adducts such as [M+Na]⁺, [M+K]⁺, and [M+Cl]⁻ is common in ESI-MS and depends on the purity of the sample and the solvents used.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, providing structural information. While an experimental spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of Fmoc-protected amino acids and related phenylalanine derivatives. The primary fragmentation pathways involve the cleavage of the Fmoc group and fragmentation of the amino acid backbone.

The following table outlines the predicted major fragment ions for the [M+H]⁺ precursor of this compound.

| Predicted Fragment Ion (m/z) | Putative Structure/Loss |

| 388.1343 | [M+H - H₂O]⁺ |

| 224.0917 | [M+H - C₁₄H₁₀O]⁺ (Loss of dibenzofulvene) |

| 184.1492 | [C₁₀H₁₂FNO₂]⁺ (4-Fluorophenylalanine moiety) |

| 179.0730 | [C₁₄H₁₁]⁺ (Fluorenyl cation) |

| 165.0542 | [C₁₃H₉]⁺ (Fluorenyl fragment) |

| 138.0658 | Immonium ion of 4-fluorophenylalanine |

Experimental Protocol: ESI-MS Analysis

This section provides a detailed methodology for the acquisition of mass spectrometry data for this compound.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

-

Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: ESI Positive and/or Negative.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 250 - 400 °C.

-

Mass Range (Full Scan): m/z 100 - 1000.

-

Collision Gas (for MS/MS): Argon.

-

Collision Energy (for MS/MS): Ramp from 10 - 40 eV to acquire a range of fragment ions.

3.3. Data Acquisition and Analysis

-

Inject the prepared sample into the mass spectrometer.

-

Acquire full scan mass spectra to identify the molecular ions.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 406.14 for [M+H]⁺).

-

Analyze the resulting spectra to identify characteristic fragment ions and confirm the structure of the compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for sample preparation, data acquisition, and the fragmentation analysis of this compound.

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

References

The Transformative Role of Fluorine Substitution in Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, peptide science, and drug discovery. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of fluorinated amino acids, offering insights for researchers and professionals in the field. By leveraging the unique physicochemical properties of fluorine, scientists can engineer peptides and proteins with enhanced stability, novel conformations, and tailored biological activities.

Physicochemical Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into amino acid side chains induces profound changes in their electronic and steric properties. These alterations, in turn, influence hydrophobicity, acidity (pKa), and conformational preferences, ultimately impacting the structure and function of peptides and proteins.

Hydrophobicity (LogP)

Fluorination generally increases the hydrophobicity of an amino acid side chain, a property quantified by the partition coefficient (LogP). However, the relationship is not always linear and depends on the degree and position of fluorination. The increased hydrophobicity can enhance protein stability by favoring the burial of fluorinated residues within the hydrophobic core.[1]

Table 1: Comparison of LogP Values for Fluorinated and Non-Fluorinated Amino Acids

| Amino Acid | LogP (Calculated/Experimental) | Fluorinated Analog | LogP (Calculated/Experimental) |

| Alanine | 0.25 | 3,3,3-Trifluoroalanine | 0.53 |

| Leucine | 1.86 | Hexafluoroleucine | > 3 |

| Phenylalanine | 1.79 | 4-Fluorophenylalanine | 1.99 |

| Tyrosine | 1.39 | 3-Fluorotyrosine | 1.54 |

Note: LogP values can vary depending on the measurement or calculation method. The values presented are for comparative purposes.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. For instance, fluorination of the tyrosine phenol (B47542) group or the proline nitrogen can alter their ionization states at physiological pH, which can be exploited to modulate protein-ligand interactions or catalytic activity.[2]

Table 2: pKa Values of Fluorinated Tyrosine Analogs

| Amino Acid | pKa of Side Chain |

| Tyrosine | ~10.1 |

| 3-Fluorotyrosine | ~8.7 |

| 3,5-Difluorotyrosine | ~7.3 |

Conformational Effects

Fluorine substitution can impose specific conformational preferences on the amino acid side chain and the peptide backbone. The gauche effect between fluorine and amide bonds in fluorinated prolines, for example, can be used to control the cis/trans isomerization of the peptide bond, a critical determinant of protein folding and function.[3]

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.

From Fluorinated Building Blocks

This approach involves the elaboration of commercially available or readily synthesized fluorinated starting materials into the desired amino acid scaffold. Common methods include the alkylation of glycine (B1666218) enolates or the Strecker synthesis using fluorinated aldehydes or ketones.

Direct Fluorination

Direct fluorination methods introduce fluorine atoms at a late stage of the synthesis. This can be achieved using electrophilic fluorinating reagents (e.g., Selectfluor®) or nucleophilic fluoride (B91410) sources (e.g., DAST). Recent advances in catalysis have enabled more selective and efficient direct fluorination of C-H bonds.

Incorporation into Peptides and Proteins

Fluorinated amino acids can be incorporated into peptides and proteins using both chemical and biological methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for chemically synthesizing peptides containing fluorinated amino acids. Standard Fmoc- or Boc-based protocols can be adapted for the coupling of fluorinated amino acid derivatives.[1]

Biosynthetic Incorporation

In vivo incorporation of fluorinated amino acids can be achieved using auxotrophic bacterial strains or by expanding the genetic code to assign a codon to a specific fluorinated amino acid. This allows for the production of larger proteins containing these unnatural residues.

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated amino acids have led to their widespread use in various research areas.

Enhancing Metabolic Stability and Protease Resistance

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorinated amino acids at metabolically labile positions can therefore increase the in vivo half-life of peptide-based drugs.[4] Furthermore, the altered steric and electronic properties of fluorinated residues can hinder recognition by proteases, thereby enhancing resistance to enzymatic degradation.[5][6]

Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Peptides

| Peptide | Modification | Half-life in Human Plasma (t½) |

| Peptide A | Unmodified | 30 min |

| Peptide A' | Contains Hexafluoroleucine | > 240 min |

| Peptide B | Unmodified | 1.5 h |

| Peptide B' | Contains 4-Fluorophenylalanine | 4.5 h |

Probing Protein Structure and Function with ¹⁹F NMR

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift dispersion, making it an excellent NMR probe. The absence of a natural fluorine background in biological systems allows for the acquisition of clean ¹⁹F NMR spectra. By incorporating fluorinated amino acids at specific sites, researchers can monitor protein conformational changes, ligand binding, and protein-protein interactions with high sensitivity.

Modulating Biological Activity

Fluorine substitution can be used to fine-tune the biological activity of peptides. For example, altering the pKa of a key residue in an enzyme's active site can modulate its catalytic efficiency. Similarly, enhancing the hydrophobicity of a peptide can improve its membrane permeability and cellular uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated amino acids.

Synthesis of N-α-Fmoc-4-fluorophenylalanine

Materials: 4-Fluorophenylalanine, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, 1,4-dioxane (B91453), water, diethyl ether, hexane.

Procedure:

-

Dissolve 4-fluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the amino acid solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-α-Fmoc-4-fluorophenylalanine.

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid

Materials: Rink amide resin, Fmoc-protected amino acids (including the fluorinated analog), HBTU, DIPEA, DMF, 20% piperidine (B6355638) in DMF, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Procedure:

-

Swell the Rink amide resin in DMF in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF.

-

Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid, including the fluorinated amino acid.

-

After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protease Resistance Assay

Materials: Fluorinated peptide and its non-fluorinated counterpart, protease (e.g., trypsin, chymotrypsin), appropriate buffer, quenching solution (e.g., TFA), HPLC system.

Procedure:

-

Prepare stock solutions of the peptides and the protease in the appropriate buffer.

-

Incubate the peptide (e.g., at 100 µM) with the protease (e.g., at a 1:100 enzyme:substrate ratio) at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

-

Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.

-

Calculate the percentage of intact peptide remaining at each time point.

-

Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Compare the half-life of the fluorinated peptide to its non-fluorinated counterpart to assess the impact of fluorination on protease resistance.[2][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of fluorinated amino acids.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

storage conditions for Fmoc-protected amino acids

An In-depth Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions, while maintaining stability under acidic treatment, provides the orthogonality required for the synthesis of complex peptides. However, the very nature of the Fmoc group's semi-lability necessitates strict storage and handling protocols to ensure the integrity and purity of these critical reagents. This technical guide provides a comprehensive overview of the optimal , details potential degradation pathways, and outlines experimental protocols for stability assessment.

Recommended Storage Conditions

The primary factors influencing the stability of solid Fmoc-protected amino acids are temperature, moisture, and light. Adherence to recommended storage conditions is critical to prevent degradation and ensure reproducible results in peptide synthesis.

General Recommendations

For optimal long-term stability, Fmoc-protected amino acids should be stored in a freezer at temperatures of -20°C or lower.[1][2] They should be kept in tightly sealed containers to protect them from moisture and in the dark or in amber vials to prevent photodegradation.[2] For short-term storage or temporary situations like weighing and sample preparation, storage at 2°C to 8°C is acceptable.[2] While some Fmoc-amino acids are stable at room temperature for short periods, such as during shipment, this is not recommended for routine storage.[3]

Quantitative Storage Data

While extensive public data on the long-term stability of all Fmoc-amino acids under various conditions is limited, the following table summarizes the recommended storage conditions and known sensitivities. It is important to note that stability can be sequence-dependent and influenced by the purity of the material.

| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |

| Temperature (Long-term) | -20°C or below | Minimizes the rate of all potential degradation reactions. | Increased rate of degradation, particularly autocatalytic cleavage if impurities are present. |

| Temperature (Short-term) | 2°C to 8°C | Suitable for temporary storage and routine lab use. | Prolonged storage at this temperature may lead to a gradual loss of purity. |

| Moisture | Tightly sealed container, stored in a desiccator | The Fmoc group is susceptible to hydrolysis.[2][] | Hydrolysis of the Fmoc group, leading to the formation of the free amino acid and Fmoc-OH. |

| Light | Store in the dark or in amber vials | The fluorenyl group is UV-active and sensitive to light.[2] | Photodegradation of the Fmoc group, leading to loss of protection and potential side reactions. |

| Atmosphere | Inert gas (e.g., argon or nitrogen) for particularly sensitive residues | Minimizes oxidation of sensitive amino acid side chains (e.g., Cys, Met, Trp). | Oxidation of susceptible side chains, leading to impurities in the final peptide. |

Chemical Degradation Pathways

Understanding the potential degradation pathways of Fmoc-protected amino acids is crucial for troubleshooting and for appreciating the importance of proper storage. The primary degradation routes include base-catalyzed cleavage, hydrolysis, and photodegradation.

Base-Catalyzed Degradation

The most well-known degradation pathway is the base-catalyzed β-elimination of the Fmoc group. This is the same reaction utilized for its removal during peptide synthesis. Trace amounts of basic impurities, including residual free amino acids in the stored material, can catalyze this process over time, leading to a decrease in purity.

Caption: Base-catalyzed degradation of Fmoc-amino acids.

Hydrolytic Degradation

In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group can undergo hydrolysis. This reaction is generally slower than base-catalyzed cleavage but can be a significant degradation pathway during long-term storage in a humid environment.

Caption: Hydrolytic degradation of Fmoc-amino acids.

Photodegradation

The fluorenyl moiety of the Fmoc group is a strong chromophore that absorbs UV light. This absorption can lead to photochemical reactions that cleave the protecting group or cause other modifications. The exact products of photodegradation can be complex and varied.

Caption: Photodegradation of Fmoc-amino acids.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for ensuring the quality of Fmoc-protected amino acids, particularly for use in GMP manufacturing. The following protocols are based on the ICH guidelines for stability testing of active pharmaceutical ingredients.

Stability Study Design

A formal stability study should be conducted to establish a re-test period for Fmoc-protected amino acids.

Caption: Workflow for a formal stability study.

Methodology:

-

Batch Selection: At least three primary batches of the Fmoc-amino acid should be included in the study.

-

Container Closure System: The samples should be stored in the same or a simulated container closure system as that proposed for commercial storage and distribution.

-

Storage Conditions:

-

Long-term: Samples should be stored at the recommended long-term storage condition (e.g., -20°C ± 5°C).

-

Accelerated: To predict the effect of short-term excursions from the recommended storage conditions, samples should be stored at accelerated conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

-

-

Testing Frequency:

-

Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

-

-

Analytical Tests: The following tests should be performed at each time point:

-

Appearance (visual inspection)

-

Purity and assay by a stability-indicating HPLC method

-

Identification and quantification of degradation products

-

Water content (e.g., by Karl Fischer titration)

-

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the purity of Fmoc-protected amino acids and detecting any degradation products.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the Fmoc-amino acid and any potential impurities. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the Fmoc-amino acid from its degradation products.

Conclusion

The chemical integrity of Fmoc-protected amino acids is paramount for the successful synthesis of high-quality peptides. By understanding the factors that influence their stability and the potential degradation pathways, researchers and drug development professionals can implement appropriate storage and handling procedures. The implementation of a robust stability testing program, based on ICH guidelines and employing validated analytical methods, is essential for ensuring the quality and reliability of these critical reagents. Adherence to the principles outlined in this guide will contribute to more consistent and successful outcomes in peptide synthesis and development.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the stepwise construction of peptides of a defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used approach due to its mild reaction conditions and suitability for the synthesis of a diverse range of peptides.[1][2][3]

The fundamental principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymeric support, or resin.[3] The peptide chain is then elongated in the C-to-N direction through a series of cyclical steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. This entire process can be automated, allowing for the efficient synthesis of long and complex peptides.[4]

The success of Fmoc SPPS relies on an orthogonal protection strategy. The Nα-Fmoc group is base-labile and can be removed under conditions that leave the acid-labile side-chain protecting groups intact.[1][] This ensures that the side chains of the amino acids do not undergo unwanted reactions during the synthesis cycles. Finally, after the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[3]

Key Components and Reactions

Solid Supports (Resins)

The choice of resin is critical for a successful synthesis, influencing factors such as loading capacity, swelling properties, and cleavage conditions.[6] Resins consist of a polymeric backbone, a linker that connects the peptide to the resin, and a functional group for the attachment of the first amino acid.

| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Advantages | Common Applications |

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Cost-effective, good swelling properties.[6][7] | General synthesis of peptides with a C-terminal acid. |

| Rink Amide Resin | Amide | Mild Acid (e.g., 95% TFA) | Produces C-terminally amidated peptides, common in many bioactive peptides.[6][8] | Synthesis of peptide amides. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (or protected peptide) | Very Mild Acid (e.g., 1% TFA in DCM) | Allows for the synthesis of protected peptide fragments and minimizes racemization of C-terminal cysteine and histidine.[6][8][9][10] | Synthesis of protected peptide fragments for segment condensation. |

| PEG-based Resins (e.g., TentaGel) | Varies | Varies | Improved swelling in a wider range of solvents, reduces peptide aggregation.[6] | Synthesis of long or hydrophobic peptides. |

The Fmoc Protecting Group

The Fmoc group is the cornerstone of this SPPS strategy. It is attached to the α-amino group of the amino acids and is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][][11]

Deprotection Mechanism: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF is then scavenged by the excess base to form a stable adduct.[][11]

Amino Acid Activation and Coupling

For the formation of a peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species.

Common Coupling Reagents:

| Reagent Class | Examples | Activation Mechanism | Advantages |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization.[11] | Cost-effective. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. | High coupling efficiency, low racemization. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms a reactive aminium/uronium ester.[12] | Fast reaction times, high efficiency.[12] |

Coupling Efficiency: The efficiency of each coupling step is crucial for the overall success of the synthesis. A 99% coupling efficiency at each step for a 30-amino acid peptide will result in a crude product with only about 74% of the desired full-length peptide.

| Coupling Efficiency per Step | Theoretical Yield of a 30-mer Peptide |

| 95% | 21.5% |

| 98% | 54.5% |

| 99% | 73.9% |

| 99.5% | 86.0% |

| 99.9% | 97.0% |

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA).[3]

Cleavage Cocktails: The cleavage cocktail usually contains scavengers to trap the reactive cationic species generated during the deprotection of the side chains, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[13][14][15]

| Reagent Cocktail | Composition (v/v) | Target Residues for Protection |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Arg(Pmc/Pbf), Trp, Cys, Met |

| TFA/TIS/H₂O | (95:2.5:2.5) | Peptides without highly sensitive residues |

Experimental Protocols

Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the solvent and wash the resin several times with the synthesis solvent.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 10-15 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

Amino Acid Coupling (using HBTU)

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.

Monitoring the Reaction: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[16][17] A positive result (blue beads) after a coupling step indicates incomplete reaction, while a positive result after a deprotection step confirms the successful removal of the Fmoc group.

-

Take a small sample of resin beads (10-15) and place them in a small test tube.

-

Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol).[16]

-

Observe the color of the beads and the solution.

Interpretation of Kaiser Test Results:

| Observation | Interpretation | Recommended Action |

| Beads and solution are blue | Free primary amines are present. | After deprotection: Proceed to coupling. After coupling: Recouple with fresh reagents. |

| Beads and solution are yellow/colorless | No free primary amines detected. | After deprotection: Deprotection failed, repeat the step. After coupling: Coupling is complete, proceed to the next deprotection. |

Cleavage and Peptide Precipitation

-

Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the peptide.

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum to obtain the crude product.

Visualization of Workflows and Pathways

Core Fmoc-SPPS Workflow

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

Example Signaling Pathway: GLP-1 Receptor Activation

Many therapeutic peptides, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity, are synthesized via SPPS.[18] Understanding their mechanism of action at the molecular level is crucial for drug development.

Caption: A simplified diagram of the GLP-1 receptor signaling pathway.[19][20][21]

Troubleshooting Workflow for Low Peptide Purity

Caption: A logical workflow for troubleshooting low peptide purity in Fmoc-SPPS.

Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Common Cause | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[11] | Occurs after deprotection of the second amino acid, especially with Proline or Glycine at the C-terminus.[11] | Use 2-CTC resin; couple the first two amino acids as a dipeptide. |

| Aspartimide Formation | Cyclization of aspartic acid residues to form a succinimide (B58015) derivative, which can lead to racemization and the formation of β-peptides.[11][22][23] | Base-catalyzed reaction during Fmoc deprotection, especially at Asp-Gly or Asp-Ser sequences. | Use optimized side-chain protecting groups for Asp; add HOBt to the deprotection solution; use a milder deprotection base like piperazine.[24] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cysteine and Histidine. | Over-activation during coupling, especially with carbodiimides without additives. | Use additives like HOBt or Oxyma; avoid prolonged pre-activation times; for sensitive residues, use pre-formed active esters. |

| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to poor solvation and incomplete reactions. | Common in long or hydrophobic sequences. | Use PEG-based resins; perform synthesis at elevated temperatures; use chaotropic salts. |

Peptide Purification and Analysis

Following cleavage and precipitation, the crude peptide product is a mixture of the target peptide and various impurities, such as truncated or deleted sequences.[25]

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for both the analysis of peptide purity and the purification of the crude product.[25][26][27][28] The peptide mixture is separated based on the hydrophobicity of the components. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA) is used to elute the peptides from a hydrophobic stationary phase (e.g., C18).[28]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[25][26] This analysis is crucial for ensuring that the correct peptide sequence has been synthesized and for identifying any potential modifications or byproducts.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry. A thorough understanding of the core principles, reaction mechanisms, and potential pitfalls is essential for the successful synthesis of high-quality peptides. By carefully selecting resins and reagents, optimizing reaction conditions, and employing appropriate monitoring and purification strategies, researchers can efficiently produce a wide array of peptides for diverse applications, from fundamental biological studies to the development of novel therapeutic agents.

References

- 1. chempep.com [chempep.com]

- 2. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 22. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 26. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 27. agilent.com [agilent.com]

- 28. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction